molecular formula C11H12N2O B1463678 N,3-dimethyl-1H-indole-2-carboxamide CAS No. 203710-97-8

N,3-dimethyl-1H-indole-2-carboxamide

Cat. No.: B1463678
CAS No.: 203710-97-8
M. Wt: 188.23 g/mol
InChI Key: KENVSRZGRSDLGB-UHFFFAOYSA-N
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Description

N,3-Dimethyl-1H-indole-2-carboxamide is a high-purity research chemical based on the indole scaffold, a structure of significant interest in medicinal chemistry. Indole derivatives are extensively investigated for their broad and potent biological activities, serving as key scaffolds in developing novel therapeutic agents . Research into related indole-2-carboxamide and indole-3-carboxamide compounds has shown their potential as inhibitors of specific kinases, such as Bruton's Tyrosine Kinase (BTK) . This indicates that N,3-dimethyl-1H-indole-2-carboxamide is a valuable compound for researchers exploring new treatments for autoimmune diseases, inflammatory disorders, and oncology . The compound's structure aligns with derivatives that have demonstrated antiviral, antimicrobial, and anti-inflammatory properties in preclinical studies, making it a versatile intermediate for hit-to-lead optimization and structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

N,3-dimethyl-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-8-5-3-4-6-9(8)13-10(7)11(14)12-2/h3-6,13H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENVSRZGRSDLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290264
Record name N,3-Dimethyl-1H-indole-2-carboxamide
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203710-97-8
Record name N,3-Dimethyl-1H-indole-2-carboxamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,3-Dimethyl-1H-indole-2-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to N,3-dimethyl-1H-indole-2-carboxamide and the Broader Indole-2-Carboxamide Class: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,3-dimethyl-1H-indole-2-carboxamide (CAS 203710-97-8), a specific member of the broader indole-2-carboxamide class of compounds. While specific data for this particular molecule is limited in published literature, this guide will leverage established knowledge of the indole-2-carboxamide scaffold to provide a robust framework for its synthesis, characterization, and potential biological applications. The principles and protocols described herein are grounded in extensive research on analogous compounds and are intended to empower researchers in their exploration of this promising chemical space.

The indole-2-carboxamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] These compounds have been investigated for a wide range of therapeutic applications, including the treatment of pain, inflammation, cancer, and infectious diseases.[2][3][4] The versatility of the indole ring system, combined with the diverse functionalities that can be introduced at the carboxamide nitrogen, allows for the fine-tuning of physicochemical properties and biological activity.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Value/RangeRationale and Comparative Data
Molecular Formula C₁₁H₁₂N₂OBased on chemical structure.
Molecular Weight 188.23 g/mol Calculated from the molecular formula.[5]
Appearance White to off-white or pale yellow solidMany indole-2-carboxamide derivatives are reported as solids with similar appearance.[2]
Melting Point 150 - 230 °CMelting points of various N-substituted indole-2-carboxamides fall within this range. For instance, N-(4-fluorobenzyl)-1-methyl-1H-indole-2-carboxamide has a melting point of 176.9 °C.[2]
Solubility Soluble in organic solvents such as DMSO and DMF; sparingly soluble in aqueous solutions.Indole-3-carboxaldehyde, a related compound, is soluble in DMSO and dimethylformamide.[6] The lipophilic nature of the indole core generally limits aqueous solubility.[4]

Synthesis and Purification: A Generalized Protocol and Proposed Pathway

The synthesis of N,3-dimethyl-1H-indole-2-carboxamide can be approached through established methods for amide bond formation, starting from a suitable indole-2-carboxylic acid precursor.

Proposed Synthetic Pathway

The most direct route to N,3-dimethyl-1H-indole-2-carboxamide would involve the coupling of 3-methyl-1H-indole-2-carboxylic acid with dimethylamine.

Synthetic_Pathway 3-methyl-1H-indole-2-carboxylic_acid 3-methyl-1H-indole-2-carboxylic acid Product N,3-dimethyl-1H-indole-2-carboxamide 3-methyl-1H-indole-2-carboxylic_acid->Product Dimethylamine Dimethylamine Dimethylamine->Product Coupling_Agent Coupling Agent (e.g., HATU, BOP) Coupling_Agent->Product Base Base (e.g., DIPEA, Triethylamine) Base->Product Solvent Solvent (e.g., DMF, DCM) Solvent->Product

Caption: Proposed synthesis of N,3-dimethyl-1H-indole-2-carboxamide.

Experimental Protocol: Amide Coupling

This protocol is a general guideline and may require optimization for the specific substrate.

  • Preparation of the Reaction Mixture: To a solution of 3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable amide coupling reagent such as HATU (1.1 eq) or BOP (1.1 eq).[3][7]

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (2.0-3.0 eq), to the reaction mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.[3]

  • Addition of Amine: Add dimethylamine hydrochloride (1.2 eq) to the reaction mixture, followed by an additional equivalent of the base to liberate the free amine. Alternatively, a solution of dimethylamine in a suitable solvent can be used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.[7]

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[2]

Analytical Characterization

The structure of the synthesized N,3-dimethyl-1H-indole-2-carboxamide should be confirmed using a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR - A singlet for the indole N-H proton (δ ~9.0-11.0 ppm), unless substituted. - Aromatic protons on the indole ring (δ ~7.0-8.0 ppm). - A singlet for the methyl group at the 3-position (δ ~2.3 ppm).[8] - Two singlets for the N,N-dimethyl groups (δ ~3.2-3.5 ppm).[7]
¹³C NMR - A signal for the carboxamide carbonyl carbon (δ ~160-165 ppm).[2] - Signals for the aromatic carbons of the indole ring (δ ~100-140 ppm). - A signal for the methyl carbon at the 3-position. - Signals for the N,N-dimethyl carbons.
Mass Spectrometry (MS) - The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 189.10.
Infrared (IR) Spectroscopy - A characteristic N-H stretching vibration for the indole ring (around 3300-3400 cm⁻¹). - A strong C=O stretching vibration for the amide carbonyl group (around 1630-1680 cm⁻¹).

Biological and Pharmacological Potential of the Indole-2-Carboxamide Scaffold

The indole-2-carboxamide scaffold is a versatile platform for the development of novel therapeutics targeting a variety of biological pathways.

Biological_Targets cluster_0 Therapeutic Areas cluster_1 Molecular Targets Pain_Inflammation Pain & Inflammation TRPV1 TRPV1 Pain_Inflammation->TRPV1 Agonism Infectious_Diseases Infectious Diseases MmpL3 MmpL3 (Mycobacteria) Infectious_Diseases->MmpL3 Inhibition Plasmodium_falciparum Plasmodium falciparum Infectious_Diseases->Plasmodium_falciparum Inhibition Oncology Oncology EGFR_CDK2 EGFR/CDK2 Oncology->EGFR_CDK2 Dual Inhibition Neurological_Disorders Neurological Disorders CB1_Receptor CB1 Receptor Neurological_Disorders->CB1_Receptor Allosteric Modulation

Caption: Biological targets of the indole-2-carboxamide class.

  • TRPV1 Agonists: Certain indole-2-carboxamides have been identified as potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the development of novel analgesics.[2]

  • Antitubercular Agents: The indole-2-carboxamide scaffold has yielded promising leads for the treatment of tuberculosis, with some analogues showing potent activity against Mycobacterium tuberculosis.[1][4]

  • Anticancer Agents: Derivatives of indole-2-carboxamide have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), demonstrating significant antiproliferative activity in cancer cell lines.[3]

  • Antiplasmodial Activity: Modifications of the indole-2-carboxamide structure have led to compounds with activity against Plasmodium falciparum, the parasite responsible for malaria.[9]

  • Cannabinoid Receptor Modulators: The indole-2-carboxamide framework is the basis for allosteric modulators of the cannabinoid CB1 receptor, which are of interest for treating a variety of neurological and psychiatric disorders.[10]

The specific biological activity of N,3-dimethyl-1H-indole-2-carboxamide has not been reported. However, its structural features suggest that it could be a valuable compound to screen in assays related to the aforementioned targets.

Safety and Handling

As with any research chemical, N,3-dimethyl-1H-indole-2-carboxamide should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: The toxicological properties of this specific compound have not been fully investigated. It should be treated as a potentially hazardous substance.[11][12]

Conclusion

N,3-dimethyl-1H-indole-2-carboxamide belongs to a class of compounds with significant and diverse biological activities. While specific data for this molecule is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential exploration in various therapeutic areas. The protocols and predictive data presented herein, based on extensive research into the indole-2-carboxamide scaffold, offer a solid foundation for researchers to further investigate this and related compounds.

References

  • Di Dio, C., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 25(18), 4237. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-dimethyl-1H-indole-2-carboxamide. PubChem Compound Database. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]

  • PubChem. (n.d.). N,N-dimethyl-1H-indole-2-carboxamide. Retrieved from [Link]

  • Singh, K., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. RSC Advances, 11(26), 15497-15511. [Link]

  • La Rosa, V., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of Medicinal Chemistry, 56(23), 9373-9393. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • Laprairie, R. B., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Medicinal Chemistry Letters, 7(12), 1126-1131. [Link]

  • Chemsrc. (n.d.). 1H-Indole-2-carboxamide,N,N-dimethyl-. Retrieved from [Link]

  • MDPI. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Molbank, 2025(1), M1825. [Link]

  • PubChem. (n.d.). N-(1-(Aminocarbonyl)-2,2-dimethylpropyl)-1-pentyl-1H-indole-3-carboxamide. Retrieved from [Link]

Sources

Technical Guide: N,3-Dimethyl-1H-Indole-2-Carboxamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N,3-dimethyl-1H-indole-2-carboxamide and its substituted analogs. It is structured to guide researchers through the medicinal chemistry, synthesis, and biological evaluation of this versatile scaffold, which serves as a privileged structure in drug discovery for tuberculosis (MmpL3 inhibition), pain management (TRPV1/P2X7 modulation), and cannabinoid signaling (CB1 allosteric modulation).

Executive Summary

The indole-2-carboxamide core is a "privileged scaffold" in medicinal chemistry, capable of engaging diverse biological targets depending on its substitution pattern. The specific N,3-dimethyl-1H-indole-2-carboxamide configuration represents a critical branch point in Structure-Activity Relationship (SAR) exploration.[1]

  • The "3-methyl" substituent: Locks the indole core into a specific conformation, influencing lipophilicity and preventing metabolic oxidation at the reactive C3 position.

  • The "N-methyl" amide: Introduces a hydrogen bond donor/acceptor motif while limiting steric bulk, often serving as a baseline for exploring larger hydrophobic pockets (e.g., via adamantyl or phenethyl expansion).

This guide details the evolution of this core into potent inhibitors for Mycobacterium tuberculosis (MmpL3) and modulators of TRP channels and Cannabinoid receptors .

Medicinal Chemistry Strategy & SAR Landscape

The optimization of N,3-dimethyl-1H-indole-2-carboxamide relies on a "vector exploration" strategy.[1] The scaffold presents three distinct vectors for modification:

Vector Analysis
  • Vector A (Amide Nitrogen -

    
    ):  The primary determinant of target selectivity.[1]
    
    • Small groups (Methyl): Often result in low-affinity "fragment-like" binders or serve as negative controls.[1]

    • Bulky Lipophilic groups (Adamantyl, Cyclohexyl): Critical for MmpL3 inhibition (TB) and CB1 allosteric modulation . The hydrophobic bulk engages deep pockets in transmembrane domains.[1]

    • Aryl/Heteroaryl groups: Favor TRPV1 and P2X7 antagonism.

  • Vector B (Indole C3 -

    
    ):  Conformation and Stability.
    
    • Methyl (3-Me): Increases metabolic stability compared to unsubstituted (3-H) indoles.[1] It induces a twist in the amide bond relative to the indole plane, affecting binding kinetics.

  • Vector C (Indole N1 -

    
    ):  Hydrogen Bonding.[1]
    
    • 1H (Unsubstituted): Essential for targets requiring a Hydrogen Bond Donor (HBD).

    • 1-Methyl:[1] Often improves membrane permeability and CNS penetration but may abrogate binding if the NH is a key pharmacophore.

SAR Logic Diagram

The following diagram illustrates how the N,3-dimethyl core diverges into specific therapeutic classes.

SAR_Logic Core N,3-dimethyl-1H-indole-2-carboxamide (Core Scaffold) Mod_Amide Modify Amide N (R1) Core->Mod_Amide Primary Vector Mod_C3 Modify C3 (R2) Core->Mod_C3 Stability Vector TB Target: MmpL3 (Tuberculosis) Req: R1 = Adamantyl/Rimantadine Mod_Amide->TB Add Bulky Lipophile Pain Target: TRPV1 / P2X7 (Analgesia) Req: R1 = Substituted Phenyl/Benzyl Mod_Amide->Pain Add Aryl Group CB1 Target: CB1 Receptor (Allosteric) Req: R1 = Phenethyl w/ polar tail Mod_Amide->CB1 Add Linker + Amine Mod_C3->TB 3-Me improves metabolic stability

Figure 1: Divergent SAR pathways for the N,3-dimethyl-1H-indole-2-carboxamide scaffold.[1]

Synthetic Protocols

To access N,3-dimethyl-1H-indole-2-carboxamide analogs, a convergent synthesis is recommended.[1] The Fischer Indole Synthesis provides the 3-methyl core, followed by Amide Coupling .[1][2]

Step 1: Synthesis of 3-methyl-1H-indole-2-carboxylic acid

This protocol utilizes the Fischer Indole cyclization, which is robust for introducing the C3-methyl group.[1]

Reagents: Phenylhydrazine, 2-Oxobutanoic acid (or Ethyl ester), p-Toluenesulfonic acid (pTSA).[1]

  • Condensation: Dissolve phenylhydrazine (1.0 eq) and 2-oxobutanoic acid (1.1 eq) in glacial acetic acid or ethanol. Stir at room temperature for 1 hour to form the hydrazone intermediate.

  • Cyclization: Add pTSA (1.5 eq) and reflux the mixture at 80-110°C for 4-6 hours. The solution will darken.

  • Workup: Cool to room temperature. Pour into ice-water. The indole ester/acid precipitate is collected by filtration.[1]

  • Hydrolysis (if ester used): Reflux the precipitate in NaOH/MeOH for 2 hours, then acidify with HCl to pH 2 to precipitate the free acid: 3-methyl-1H-indole-2-carboxylic acid .[1]

Step 2: Amide Coupling (The Divergent Step)

This step installs the "N-methyl" or other amide substituents.[3]

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine), Methylamine (or other amine


), DMF.[1]
  • Activation: Dissolve 3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature (Yellow-orange color change).

  • Coupling: Add Methylamine hydrochloride (or desired amine) (1.5 eq).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS.[1]

  • Purification: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .[1][4] Purify via Flash Chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • NMR Signature: Look for the C3-Methyl singlet around

    
     2.3–2.5 ppm and the Amide-NH broad singlet around 
    
    
    
    6.0–8.0 ppm.[1]
  • Mass Spec: Confirm

    
     peak.
    
Synthetic Workflow Diagram

Synthesis_Flow Start Phenylhydrazine + 2-Oxobutanoic Acid Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Cyclization Fischer Cyclization (pTSA, Reflux) Hydrazone->Cyclization -NH3 Core_Acid 3-methyl-1H-indole-2-carboxylic acid Cyclization->Core_Acid Rearrangement Activation Activation (HATU / DIPEA) Core_Acid->Activation Coupling Amide Coupling (+ Methylamine/Amine) Activation->Coupling Final N,3-dimethyl-1H-indole-2-carboxamide Coupling->Final Purification

Figure 2: Synthetic route for generating the target scaffold.[1]

Biological Evaluation & Pharmacology

Anti-Tubercular Activity (Target: MmpL3)

Indole-2-carboxamides are potent inhibitors of MmpL3 , a transporter essential for constructing the mycobacterial cell wall (mycolic acid transport).[5]

  • Mechanism: The indole core binds to the proton-motive force driven transporter.[1] The "N-methyl" variant is typically less active than bulky analogs (e.g., N-adamantyl).[1][6]

  • Assay Protocol (MABA - Microplate Alamar Blue Assay):

    • Culture: M. tuberculosis H37Rv strain.[1]

    • Plating: Dispense compounds in DMSO into 96-well plates (serial dilutions).

    • Inoculation: Add bacterial suspension (

      
       CFU/mL). Incubate at 37°C for 7 days.
      
    • Readout: Add Alamar Blue and Tween 80. Incubate 24h. Fluorescence (Excitation 530nm, Emission 590nm) indicates bacterial growth.

    • Reference Standard: Isoniazid (MIC ~0.03-0.06 µg/mL).[1]

Analgesic Activity (Targets: TRPV1 / P2X7)

For pain, the scaffold acts as an antagonist or agonist depending on the specific receptor.

  • TRPV1 Assay (Calcium Flux):

    • Cells: HEK293 cells stably expressing human TRPV1.

    • Dye Loading: Load cells with Fluo-4 AM calcium indicator.

    • Stimulation: Pre-incubate with the indole analog for 30 min. Stimulate with Capsaicin (Agonist).

    • Measurement: Measure fluorescence reduction (Antagonism) or increase (Agonism) using a FLIPR (Fluorometric Imaging Plate Reader).

Quantitative Data Summary (Representative SAR)
Analog StructureR1 (Amide)R2 (C3)R3 (N1)MmpL3 Activity (MIC µM)TRPV1 Activity (

nM)
Notes
Ref 1 MethylMethylH> 50> 10,000Baseline fragment; low potency.[1]
Ref 2 AdamantylMethylH0.012 N.D.[5]Potent Anti-TB (MmpL3).[5][6][7][8][9]
Ref 3 4-F-PhenylMethylMethyl> 20450 Potent TRPV1 Antagonist.[1]
Ref 4 PhenethylEthylH> 10N.D.CB1 Allosteric Modulator.[1][10]

Table 1: Comparative activity profile demonstrating the necessity of specific substitutions on the N,3-dimethyl core.

References

  • Stec, J., et al. (2016).[8][11][12] "Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection."[1][9] Journal of Medicinal Chemistry.

  • Onajole, O. K., et al. (2013).[11][12] "Preliminary structure-activity relationships and biological evaluation of novel antitubercular indolecarboxamide derivatives." Journal of Medicinal Chemistry.

  • Niphakis, M. J., et al. (2013). "Development of a photoactivatable cannabinoid receptor type 1 (CB1) allosteric modulator."[10] ACS Chemical Neuroscience.[1]

  • Gunosewoyo, H., et al. (2024).[13] "Tricyclic Indole-2-Carboxamides Show Antitumor Properties."[1][6] ChemMedChem.

  • PubChem Compound Summary. "N,N-dimethyl-1H-indole-2-carboxamide." National Library of Medicine.[1]

Sources

Indole-2-Carboxamide Scaffolds: A Technical Guide to Synthetic Utility and Polypharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-2-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to engage diverse biological targets ranging from receptor tyrosine kinases (RTKs) to G-protein coupled receptors (GPCRs) and mycobacterial transporters.[1] Unlike the ubiquitous indole-3-substituents (tryptamine derivatives), the 2-carboxamide vector offers a unique topology that directs substituents into distinct hydrophobic pockets while presenting a rigid hydrogen-bonding motif. This guide analyzes the structural logic, synthetic pathways, and therapeutic applications of indole-2-carboxamide building blocks, designed for scientists requiring actionable, high-fidelity technical data.

The Pharmacophore: Structural Logic & Binding Modes

The utility of the indole-2-carboxamide lies in its rigid electronic profile. The indole NH (N1) serves as a hydrogen bond donor, while the exocyclic carbonyl oxygen at C2 acts as a hydrogen bond acceptor. This "donor-acceptor" motif is often critical for hinge-binding in kinases or allosteric site engagement in GPCRs.

Key Structural Features[2][3][4]
  • N1-H Donor: Critical for anchoring the scaffold to backbone carbonyls in protein active sites (e.g., Hinge region of EGFR).

  • C2-Carbonyl: Provides a vector for extending into solvent-exposed areas or specific hydrophobic pockets, depending on the amide substituent.

  • C3-Position: A "switch" region. Unsubstituted C3 allows for a flat conformation; C3-alkylation introduces out-of-plane twisting, often enhancing selectivity for non-planar binding sites (e.g., CB1 allosteric sites).

  • Benzenoid Ring (C4-C7): Modulates lipophilicity and electronic density. Substitutions here (e.g., 5-Cl, 5-F) often improve metabolic stability and potency.

Visualization: Pharmacophore Interaction Map

IndolePharmacophore IndoleCore Indole Core (Scaffold) N1 N1-H (H-Bond Donor) Target: Backbone Carbonyls IndoleCore->N1 Intrinsic C2 C2-Carboxamide (Vector Control) IndoleCore->C2 Functionalization Site C3 C3 Position (Conformational Switch) IndoleCore->C3 Steric Control C5 C5 Position (Metabolic Stability/Halogen) IndoleCore->C5 Electronic Tuning Kinase Hinge Region Kinase Hinge Region N1->Kinase Hinge Region Binding AmideN Amide NH (H-Bond Donor) C2->AmideN Linker AmideO Carbonyl O (H-Bond Acceptor) C2->AmideO Interaction Active Site Residues Active Site Residues AmideO->Active Site Residues H-Bonding Receptor Subtype Selectivity Receptor Subtype Selectivity C3->Receptor Subtype Selectivity Modulates

Caption: Interaction map detailing the electronic and steric vectors of the indole-2-carboxamide scaffold.

Synthetic Architectures for Building Blocks

Accessing high-quality indole-2-carboxamide building blocks requires robust synthetic routes that tolerate diverse functional groups. The two primary strategies are the Fischer Indole Synthesis (for 4,5,6,7-substituted cores) and Palladium-Catalyzed Cyclization (for sensitive substrates).

Strategy A: Modified Fischer Indole Synthesis (Scalable)

This is the industry standard for generating the core indole-2-carboxylic acid building block.

  • Condensation: Arylhydrazine + Ethyl Pyruvate

    
     Arylhydrazone.
    
  • Cyclization: Acid-mediated (PPA or Lewis Acid) sigmatropic rearrangement

    
     Ethyl indole-2-carboxylate.
    
  • Hydrolysis: LiOH/NaOH

    
     Indole-2-carboxylic acid.
    
Strategy B: Amide Coupling (Divergent Point)

Once the acid core is synthesized, the carboxamide is installed via activation.

  • Reagents: HATU or T3P are preferred over EDC/HOBt for sterically hindered amines (e.g., adamantylamine for CB2 agonists).

Visualization: Synthetic Workflow

SyntheticRoute Hydrazine Aryl Hydrazine (Substituted) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Pyruvate, EtOH, Reflux Pyruvate Ethyl Pyruvate Pyruvate->Hydrazone IndoleEster Ethyl Indole-2-carboxylate Hydrazone->IndoleEster PPA or ZnCl2 Fischer Cyclization IndoleAcid Indole-2-carboxylic Acid (CORE BUILDING BLOCK) IndoleEster->IndoleAcid LiOH, THF/H2O Saponification Target Indole-2-Carboxamide (Final Ligand) IndoleAcid->Target R-NH2, HATU, DIPEA Amide Coupling

Caption: Step-wise synthetic pathway from raw materials to the final functionalized scaffold.

Medicinal Chemistry Applications & Case Studies

The scaffold demonstrates remarkable polypharmacology.[2] Below is a summary of validated targets and the specific structural requirements for activity.

Table 1: Comparative SAR and Biological Targets
Target ClassBiological TargetKey Compound ExampleStructural Driver for PotencyRef
Kinase EGFR / VEGFR-2Compound 5e / 5h5-Chloro substitution on indole; Morpholine/Pyrrolidine on amide tail.[1]
GPCR CB1 ReceptorORG275695-Chloro-3-ethyl substitution.[3] C3-ethyl induces allosteric modulation.[2]
GPCR CB2 ReceptorCompound 8aAdamantyl group on amide nitrogen confers high CB2 selectivity.[3]
Transporter MmpL3 (Mycobacteria)NITD-3044,6-Dimethyl or halogenated core; Cyclohexyl/Adamantyl amide.[4]
Channel TRPV1Compound 6g3,4-Dichlorobenzyl amide moiety.[5]
Deep Dive: Kinase Inhibition (EGFR)

Research indicates that 5-substituted indole-2-carboxamides can act as dual EGFR/CDK2 inhibitors. The indole core mimics the purine ring of ATP, occupying the adenine-binding pocket. The 2-carboxamide group extends towards the solvent front, allowing for solubilizing groups (like morpholine) to improve pharmacokinetic properties without disrupting binding affinity [1].

Deep Dive: Antitubercular Activity (MmpL3)

The indole-2-carboxamide series (e.g., NITD-304) targets the MmpL3 transporter in Mycobacterium tuberculosis.[1][4] The mechanism involves the inhibition of mycolic acid translocation.[2] SAR studies reveal that lipophilic groups on the amide nitrogen (e.g., adamantane, substituted cyclohexyl) are essential for penetrating the mycobacterial cell wall and engaging the hydrophobic channel of MmpL3 [4].

Experimental Protocols

Protocol: Synthesis of 5-Chloro-1H-indole-2-carboxylic acid (Core Block)

This protocol validates the generation of the primary building block used in EGFR and CB1 ligands.

Objective: Synthesize the acid precursor from 4-chlorophenylhydrazine.

  • Hydrazone Formation:

    • Dissolve 4-chlorophenylhydrazine hydrochloride (10 mmol) in ethanol (30 mL).

    • Add ethyl pyruvate (11 mmol) and catalytic acetic acid (3 drops).

    • Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Causality: Excess pyruvate ensures complete consumption of the toxic hydrazine.

    • Cool to RT; filter the precipitated hydrazone solid.

  • Fischer Cyclization:

    • Mix the dried hydrazone with polyphosphoric acid (PPA) (10 g).

    • Heat to 100°C for 3 hours with vigorous stirring.

    • Critical Step: Control temperature strictly. >120°C leads to tar formation; <80°C results in incomplete cyclization.

    • Pour onto crushed ice/water. The ester precipitates as a solid. Filter and wash with water.

  • Saponification (Hydrolysis):

    • Suspend the ethyl ester in THF:Water (1:1, 20 mL).

    • Add LiOH monohydrate (3 equiv). Stir at 60°C for 4 hours.

    • Acidify with 1M HCl to pH 2. The carboxylic acid precipitates.

    • Validation: 1H NMR should show loss of ethyl quartet/triplet and appearance of broad COOH singlet >11 ppm.

Protocol: General Amide Coupling (Library Generation)

Applicable for attaching diverse amines (R-NH2) to the core.

  • Dissolve 5-chloro-1H-indole-2-carboxylic acid (1 equiv) in dry DMF.

  • Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 10 min to activate the acid (formation of O-acylisourea/active ester).

  • Add the amine (R-NH2, 1.1 equiv). Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (removes unreacted acid), 1M HCl (removes unreacted amine), and brine.

  • Purification: Recrystallization from EtOH or Flash Chromatography.

References

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry. Available at: [Link][1][5][3][4][6][7][8]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. National Institutes of Health (PMC). Available at: [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI Pharmaceuticals. Available at: [Link]

Sources

Methodological & Application

One-Pot Synthesis of Polysubstituted Indole-2-Carboxamides: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Indole-2-Carboxamide Scaffold and the Drive for Synthetic Efficiency

The indole-2-carboxamide framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules. These compounds have demonstrated a wide spectrum of pharmacological activities, including potent antitumor, anti-mycobacterial, and neurological effects.[1][2][3] The versatility of this heterocyclic system stems from its ability to engage in various biological interactions, often mimicking the side chain of tryptophan in protein binding.[4] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse polysubstituted indole-2-carboxamides is of paramount importance to researchers in academia and the pharmaceutical industry.

Traditionally, the synthesis of these complex molecules has relied on multi-step linear sequences, often involving protection/deprotection steps, intermediate purifications, and harsh reaction conditions. Such approaches are not only time-consuming and labor-intensive but also generate significant chemical waste, running counter to the principles of green chemistry. In response to these challenges, one-pot synthesis methodologies have emerged as a powerful and elegant solution. By combining multiple reaction steps into a single, uninterrupted sequence, these methods offer significant advantages in terms of operational simplicity, reduced reaction times, and improved overall yields.[5]

This comprehensive application note provides a detailed guide to the most effective one-pot strategies for the synthesis of polysubstituted indole-2-carboxamides. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights into the causality behind experimental choices. Detailed, step-by-step protocols for key methodologies are provided, alongside comparative data to aid in the selection of the most appropriate synthetic route for a given target molecule.

I. Multicomponent Reactions (MCRs): A Cornerstone of One-Pot Indole-2-Carboxamide Synthesis

Multicomponent reactions (MCRs), where three or more starting materials react in a single operation to form a product that contains substantial portions of all the reactants, are a cornerstone of one-pot synthesis.[5] The Ugi and Passerini reactions are particularly powerful MCRs for the construction of indole-2-carboxamide derivatives.

A. The Ugi Four-Component Reaction (Ugi-4CR) followed by Cyclization: A Versatile and Convergent Approach

The Ugi four-component reaction (Ugi-4CR) is a highly convergent process that brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate.[6] By strategically choosing the components, this reaction can be adapted to generate precursors that readily cyclize to form the desired indole-2-carboxamide core. A particularly elegant one-pot approach involves an initial Ugi-4CR followed by an acid-catalyzed intramolecular cyclization.[2][7]

Causality of Experimental Choices:

  • Component Selection: The choice of aniline as the amine component and an α,β-unsaturated carboxylic acid or a suitable keto-acid is crucial for the subsequent cyclization to form the indole ring. The isocyanide component directly provides the carboxamide functionality.

  • Solvent: Protic solvents like methanol or ethanol are often employed for the Ugi reaction as they can stabilize the charged intermediates.

  • Acid Catalyst for Cyclization: A strong acid, such as methanesulfonic acid or p-toluenesulfonic acid, is typically required to promote the intramolecular Friedel-Crafts-type cyclization of the Ugi adduct to form the indole ring.

  • Temperature: The Ugi reaction is often performed at room temperature, while the subsequent cyclization may require heating to overcome the activation energy of the intramolecular aromatic substitution.

Visualizing the Workflow: Ugi-4CR followed by Cyclization

Ugi_Cyclization cluster_0 Step 1: Ugi-4CR (One-Pot) cluster_1 Step 2: Acid-Catalyzed Cyclization (in situ) Aniline Aniline Ugi_Adduct α-Acylamino Amide Intermediate Aniline->Ugi_Adduct Room Temp, Solvent (e.g., MeOH) Aldehyde Aldehyde Aldehyde->Ugi_Adduct Room Temp, Solvent (e.g., MeOH) Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Adduct Room Temp, Solvent (e.g., MeOH) Isocyanide Isocyanide Isocyanide->Ugi_Adduct Room Temp, Solvent (e.g., MeOH) Indole_Product Polysubstituted Indole-2-Carboxamide Ugi_Adduct->Indole_Product Heat Acid_Catalyst Acid Catalyst (e.g., MSA) Acid_Catalyst->Indole_Product Passerini_Reaction cluster_0 Passerini Three-Component Reaction Indole_Acid Indole-2-Carboxylic Acid Passerini_Product α-Acyloxy Indole-2-Carboxamide Indole_Acid->Passerini_Product Aprotic Solvent, Room Temp Aldehyde Aldehyde Aldehyde->Passerini_Product Aprotic Solvent, Room Temp Isocyanide Isocyanide Isocyanide->Passerini_Product Aprotic Solvent, Room Temp Sonogashira_Cyclization cluster_0 Step 1: Sonogashira Coupling (in situ) cluster_1 Step 2: Intramolecular Cyclization (in situ) o_Haloaniline o-Haloaniline Coupled_Intermediate 2-Alkynylaniline Intermediate o_Haloaniline->Coupled_Intermediate Alkyne Terminal Alkyne Alkyne->Coupled_Intermediate Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Intermediate Cu_Cocatalyst Cu Cocatalyst Cu_Cocatalyst->Coupled_Intermediate Base Base Base->Coupled_Intermediate Indole_Product 2-Substituted Indole Coupled_Intermediate->Indole_Product Heat or Catalyst Larock_Mechanism Pd0 Pd(0) Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition o_Iodoaniline o-Iodoaniline o_Iodoaniline->Oxidative_Addition Aryl_Pd_II Aryl-Pd(II) Intermediate Oxidative_Addition->Aryl_Pd_II Coordination Alkyne Coordination Aryl_Pd_II->Coordination Alkyne Disubstituted Alkyne Alkyne->Coordination Alkyne_Complex Alkyne-Pd(II) Complex Coordination->Alkyne_Complex Migratory_Insertion Migratory Insertion Alkyne_Complex->Migratory_Insertion Vinyl_Pd_II Vinyl-Pd(II) Intermediate Migratory_Insertion->Vinyl_Pd_II Intramolecular_Amination Intramolecular Amination Vinyl_Pd_II->Intramolecular_Amination Palladacycle Palladacycle Intermediate Intramolecular_Amination->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Indole Polysubstituted Indole Reductive_Elimination->Indole

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Indole-2-Carboxamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting low yields in indole-2-carboxamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of this important class of compounds. Instead of a rigid, one-size-fits-all approach, this resource provides a dynamic, question-and-answer-based framework to address the specific challenges you may be facing in the lab.

Introduction: The Nuances of Indole-2-Carboxamide Synthesis

The formation of an amide bond between an indole-2-carboxylic acid and an amine is a cornerstone reaction in medicinal chemistry, giving access to a wide array of biologically active molecules.[1] However, what appears to be a straightforward transformation can often be plagued by low yields and side reactions.[2] The unique electronic properties of the indole ring, potential steric hindrance, and the reactivity of both coupling partners introduce complexities that require careful consideration and optimization. This guide will walk you through the most common pitfalls and provide actionable solutions grounded in established chemical principles.

Common Issues & Troubleshooting Pathways

Here, we address specific problems you might be encountering. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Question 1: My reaction is giving very low to no yield of the desired indole-2-carboxamide. Where should I start troubleshooting?

This is a common and frustrating issue. Low yields can stem from several factors, from the quality of your starting materials to suboptimal reaction conditions.[3] Let's break down the potential culprits.

Potential Cause 1: Inefficient Activation of the Indole-2-Carboxylic Acid

The first critical step in any amide coupling is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[2][4] If this activation is incomplete or the activated species is unstable, the reaction will not proceed efficiently.

Troubleshooting Steps & Solutions:

  • Evaluate Your Coupling Reagent:

    • For standard couplings: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine), are a good starting point.[5] However, for more challenging couplings, stronger activating agents are often necessary.

    • For difficult couplings: Uranyl/guanidinium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are generally more effective, especially for sterically hindered substrates or less nucleophilic amines.[6][7][8] These reagents form highly reactive OAt/OBt-esters that readily react with amines.[8]

  • Optimize Reagent Stoichiometry:

    • Ensure you are using a slight excess of the coupling reagent (typically 1.1-1.5 equivalents) and the amine (1.1-1.2 equivalents) relative to the carboxylic acid. This can help drive the reaction to completion.

  • Order of Addition Matters:

    • For reagents like HATU, pre-activation of the carboxylic acid is often beneficial.[9] This involves stirring the indole-2-carboxylic acid, the coupling reagent, and a non-nucleophilic base (like DIPEA) in the solvent for a few minutes before adding the amine.[9] This minimizes side reactions where the coupling reagent reacts directly with the amine.[9]

Potential Cause 2: Low Nucleophilicity of the Amine

The success of the coupling reaction is also highly dependent on the nucleophilicity of the amine. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[4][10]

Troubleshooting Steps & Solutions:

  • Increase Reaction Temperature:

    • If the reaction is sluggish at room temperature, gently heating it (e.g., to 40-60 °C) can often increase the rate of reaction. However, be mindful of potential side reactions or decomposition at higher temperatures.

  • Consider a Stronger Base:

    • While a hindered amine base like DIPEA is standard, a stronger, non-nucleophilic base might be required in some cases to deprotonate the amine and increase its nucleophilicity. However, exercise caution as strong bases can also promote side reactions.

  • Alternative Coupling Strategies:

    • For particularly challenging amines, converting the carboxylic acid to an acyl fluoride can be an effective strategy.[10] Acyl fluorides are highly reactive towards amines, even sterically hindered ones.[10]

Potential Cause 3: Suboptimal Reaction Conditions

The choice of solvent, base, and reaction time can significantly impact the yield.

Troubleshooting Steps & Solutions:

  • Solvent Selection:

    • Polar Aprotic Solvents are Preferred: DMF (N,N-dimethylformamide) and DCM (dichloromethane) are the most commonly used solvents for amide couplings.[11][12] DMF is generally better at dissolving a wider range of substrates and reagents.[8]

    • Consider Solvent Effects on Side Reactions: The choice of solvent can influence the chemoselectivity of reactions involving the indole nucleus.[13][14]

  • Base Selection:

    • DIPEA (N,N-Diisopropylethylamine): This is the most common base used in HATU-mediated couplings.[6][7] Its steric bulk prevents it from acting as a nucleophile.

    • Triethylamine (TEA): While also common, TEA is more nucleophilic than DIPEA and can sometimes lead to side products.

    • Ensure Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the activated carboxylic acid intermediate. Ensure all reagents and solvents are anhydrous.[12]

Question 2: I'm observing the formation of significant side products. What are they and how can I prevent them?

Side product formation is a common issue that can complicate purification and lower the yield of your desired indole-2-carboxamide.

Potential Side Reaction 1: N-Acylation of the Indole Ring

The indole nitrogen is nucleophilic and can compete with the amine for the activated carboxylic acid, leading to the formation of an N-acylated indole byproduct.

Troubleshooting Steps & Solutions:

  • Protect the Indole Nitrogen:

    • If N-acylation is a significant problem, protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) can be an effective strategy.[3] The protecting group can be removed in a subsequent step.

  • Optimize Reaction Conditions:

    • Lowering the reaction temperature can sometimes favor the desired amide formation over N-acylation.

Potential Side Reaction 2: Epimerization/Racemization

If your indole-2-carboxylic acid or amine contains a chiral center, there is a risk of epimerization or racemization, particularly with carbodiimide-based coupling reagents.[2]

Troubleshooting Steps & Solutions:

  • Use Additives:

    • When using carbodiimides like DCC or EDC, the addition of HOBt or HOAt can help to suppress racemization.[2]

  • Switch to Uranyl/Guanidinium Reagents:

    • Reagents like HATU are known to minimize racemization compared to carbodiimides.[8]

Potential Side Reaction 3: Diketopiperazine Formation

If you are working with amino acid derivatives, particularly dipeptides, intramolecular cyclization to form a diketopiperazine can be a competing reaction.[15]

Troubleshooting Steps & Solutions:

  • Careful Selection of Coupling Conditions:

    • The choice of coupling reagent and reaction conditions can influence the rate of diketopiperazine formation.[15]

Question 3: My starting indole-2-carboxylic acid seems to be unstable under the reaction conditions. What can I do?

Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under strongly acidic or basic conditions.

Troubleshooting Steps & Solutions:

  • Milder Reaction Conditions:

    • Use milder coupling reagents and avoid high reaction temperatures.

    • Ensure the reaction is run under a neutral or slightly basic pH.

  • Alternative Synthetic Routes:

    • If decarboxylation is a persistent issue, consider alternative synthetic routes that do not involve the direct coupling of the indole-2-carboxylic acid. For example, you could synthesize the corresponding indole-2-carbonyl chloride and react it with the amine.

Data Presentation & Protocols

Table 1: Common Coupling Reagents for Indole-2-Carboxamide Synthesis
Coupling ReagentAcronymTypical AdditiveKey AdvantagesPotential Drawbacks
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCHOBt, DMAPReadily available, cost-effective.[5]Can lead to racemization, sometimes less effective for difficult couplings.[2]
DicyclohexylcarbodiimideDCCHOBt, DMAPEffective activating agent.Dicyclohexylurea (DCU) byproduct can be difficult to remove.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUNoneHigh efficiency, low racemization, good for sterically hindered substrates.[8]More expensive than carbodiimides.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPNoneHigh efficiency, similar to HATU.Can be less stable than HATU.
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a general guideline for a HATU-mediated coupling reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

  • Reagent Preparation:

    • To a solution of the indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1-0.5 M), add HATU (1.2 equiv) and DIPEA (3.0 equiv).[6][7]

  • Activation:

    • Stir the mixture at room temperature for 10-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition:

    • Add the amine (1.2 equiv) to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired indole-2-carboxamide.

Visualization of Key Concepts

Diagram 1: General Amide Coupling Workflow

AmideCouplingWorkflow Start Start: Indole-2-Carboxylic Acid + Amine Activation Carboxylic Acid Activation (e.g., with HATU, DIPEA in DMF) Start->Activation Activated_Ester Formation of Activated OAt-Ester Intermediate Activation->Activated_Ester Nucleophilic_Attack Nucleophilic Attack by Amine Activated_Ester->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Product Final Product: Indole-2-Carboxamide Tetrahedral_Intermediate->Product

Caption: A simplified workflow of a typical amide coupling reaction.

Diagram 2: Troubleshooting Decision Tree for Low Yields

TroubleshootingTree LowYield Low Yield of Indole-2-Carboxamide CheckActivation Is Carboxylic Acid Activation Efficient? LowYield->CheckActivation CheckAmine Is the Amine Sufficiently Nucleophilic? CheckActivation->CheckAmine Yes OptimizeCouplingReagent Try a stronger coupling reagent (e.g., HATU). CheckActivation->OptimizeCouplingReagent No CheckConditions Are Reaction Conditions Optimal? CheckAmine->CheckConditions Yes IncreaseTemp Increase reaction temperature. CheckAmine->IncreaseTemp No SolventScreen Screen different solvents (DMF, DCM). CheckConditions->SolventScreen No CheckPurity Check purity of starting materials. CheckConditions->CheckPurity Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Wang, Q., et al. (2014). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters, 16(19), 5144–5147. [Link]

  • Pessanha, M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(24), 17896–17915. [Link]

  • Dunn, P. J., et al. (2015). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 17(2), 918-924. [Link]

  • Pessanha, M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

  • Al-Zoubi, R. M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 8963. [Link]

  • Li, J., et al. (2012). Divergent Synthesis of Indole-2-carboxylic Acid Derivatives via Ligand-free Copper-catalyzed Ullmann Coupling Reaction. Chinese Journal of Chemistry, 30(11), 2741-2748. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. [Link]

  • Iannuzzi, M., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(11), 3169. [Link]

  • Kumar, P., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(11), 3051–3063. [Link]

  • El-Damasy, A. K., et al. (2022). Synthesis and Biological Evaluation of Indole-2-carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. [Link]

  • Kulkarni, P. M., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2949–2963. [Link]

  • Laneri, S., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistrySelect, 9(1), e202303808. [Link]

  • Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(3), 1017–1026. [Link]

  • Reddit. (2024). Struggling with amide coupling : r/Chempros. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? : r/Chempros. Retrieved from [Link]

  • Kulkarni, P. M., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Bioorganic & Medicinal Chemistry, 24(22), 5874–5885. [Link]

  • Chen, X., & Qian, C. (2010). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 30(11), 1735-1741. [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents. (n.d.).
  • Reddit. (2024). HATU coupling - what's the best order? : r/Chempros. Retrieved from [Link]

  • Iannuzzi, M., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(11), 3169. [Link]

  • Reinecke, M. G., et al. (1971). Effect of solvent and cation on the reaction of organometallic derivatives of indole with methyl iodide. The Journal of Organic Chemistry, 36(17), 2493–2495. [Link]

  • Chen, X., & Qian, C. (2010). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. SIOC Journals. [Link]

  • Wang, Y., et al. (2019). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 24(19), 3543. [Link]

  • Singh, K., et al. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Omega, 7(32), 28247–28257. [Link]

  • Male, L., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry, 15(1), 123-129. [Link]

  • Singh, K., et al. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]

  • Gribble, G. W. (2015). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry, 13(38), 9735-9740. [Link]

Sources

Purification strategies for N,3-dimethyl-1H-indole-2-carboxamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N,3-dimethyl-1H-indole-2-carboxamide

Case ID: IND-2-CARB-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

The target molecule, N,3-dimethyl-1H-indole-2-carboxamide , presents a specific purification profile defined by its dual hydrogen-bond donors (Indole N-H and Amide N-H) and its lipophilic core (3-methylindole).

  • Critical Property: The 3-methyl group blocks the C3 position, preventing the oxidative dimerization often seen in unsubstituted indoles. However, the presence of two N-H donors significantly increases polarity compared to N,N-dimethyl analogs, often leading to "tailing" on silica or poor solubility in non-polar solvents.

  • Primary Impurities:

    • Unreacted 3-methylindole-2-carboxylic acid: (Acidic)

    • Coupling Reagents: Urea byproducts (from EDC/DCC) or Phosphonium salts (from BOP/HATU).

    • Oligomers: Colored oxidation products (if reaction was exposed to air/light).

Module 1: Reaction Workup (The First Line of Defense)

Goal: Remove 90% of bulk impurities (reagents and starting materials) before chromatography.

Standard Operating Procedure (SOP): Do not evaporate the reaction solvent (DMF/DMA) directly if possible, as high heat promotes decomposition.

  • Quenching: Dilute the reaction mixture 5-fold with Ethyl Acetate (EtOAc).

    • Why EtOAc? It solubilizes the indole amide better than diethyl ether and prevents premature precipitation of the product along with urea byproducts.

  • Acid Wash (Removal of Amine/Catalyst):

    • Wash the organic layer 2x with 0.5 M HCl or 5% Citric Acid .

    • Mechanism: Protonates residual methylamine, DMAP, or EDC, moving them to the aqueous phase.

  • Base Wash (Removal of Carboxylic Acid):

    • Wash 2x with Saturated NaHCO₃ .[1]

    • Mechanism: Deprotonates unreacted 3-methylindole-2-carboxylic acid (pKa ~4.5) into its water-soluble carboxylate salt.

    • Caution: Do not use NaOH. The indole N-H (pKa ~17) is weak, but strong bases can form indole salts that act as surfactants, causing intractable emulsions.

  • Brine & Dry: Wash with saturated NaCl to break partial emulsions, dry over Na₂SO₄, and concentrate.

Visual Workflow: Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture Dilution Dilute with EtOAc Start->Dilution AcidWash Wash: 0.5M HCl Dilution->AcidWash Removes Amines/DMAP BaseWash Wash: Sat. NaHCO3 AcidWash->BaseWash Removes Unreacted Acid Brine Wash: Brine + Dry BaseWash->Brine Removes Water Solid Crude Solid Isolated Brine->Solid

Figure 1: Step-by-step aqueous workup to remove reactive impurities prior to purification.

Module 2: Purification Strategies

Strategy A: Recrystallization (Scalable & Cost-Effective)

For >1g scales, recrystallization is preferred over chromatography.

Solvent SystemRatio (v/v)Protocol NotesSuitability
Ethanol / Water 9:1 to 5:1Dissolve in hot EtOH; add hot water until turbid. Cool slowly.Best Overall. Excellent removal of colored impurities.
EtOAc / Heptane 1:3Dissolve in min. refluxing EtOAc.[2][3] Add Heptane dropwise.Good for removing non-polar byproducts.[4]
Acetonitrile 100%Dissolve at reflux; cool to -20°C.Specific for removing urea byproducts (often less soluble in cold ACN).
Strategy B: Flash Column Chromatography (High Purity)

Required if the crude is an oil or contains significant oligomers.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase Issues: The dual N-H donors cause "tailing" (streaking) on silica.

  • The Fix: Use DCM / Methanol gradients rather than Hexane / EtOAc. The Methanol competes for active silica sites, sharpening the peak.

Recommended Gradient:

  • Equilibrate: 100% Dichloromethane (DCM).

  • Elute: 0% → 5% Methanol in DCM over 10 Column Volumes (CV).

  • Note: The product typically elutes at ~2-3% MeOH.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Diagnosis: The "N,3-dimethyl" substitution disrupts the crystal lattice packing compared to the planar parent indole, lowering the melting point.

  • Solution:

    • Seeding: Add a tiny crystal of pure product (if available) at the cloud point.

    • Scratching: Use a glass rod to scratch the inner wall of the flask to create nucleation sites.

    • Solvent Switch: Switch from EtOAc/Heptane to IPA/Water . The higher polarity of IPA often stabilizes the amide dipole better, encouraging crystallization.

Q2: I see a persistent "ghost peak" or tailing on my TLC/Column.

  • Diagnosis: This is the Indole N-H interacting with the acidic silica silanols.

  • Solution: Add 1% Triethylamine (TEA) to your column solvent system. This neutralizes the silica acidity and sharpens the band.

Q3: The product has a pink/brown tint even after column chromatography.

  • Diagnosis: Indoles are prone to air-oxidation, forming colored quinoidal species (oligomers) that co-elute.

  • Solution: Perform an Activated Charcoal filtration.

    • Dissolve product in warm Ethanol.

    • Add 5 wt% Activated Charcoal.

    • Stir for 15 mins.

    • Filter through a Celite pad.

    • Recrystallize.[1][4]

Visual Workflow: Purification Logic

PurificationLogic Crude Crude Material PurityCheck Check Purity (TLC/LCMS) Crude->PurityCheck Cryst Recrystallization (EtOH/H2O) PurityCheck->Cryst If Solid & >80% Pure Column Flash Column (DCM/MeOH) PurityCheck->Column If Oil or <80% Pure Cryst->Column Failed (Oiling Out) Final Pure Product Cryst->Final Success Charcoal Charcoal Treatment Column->Charcoal If Colored Impurity Persists Column->Final Charcoal->Final

Figure 2: Decision matrix for selecting the optimal purification pathway.

References

  • Synthesis and Biological Evaluation of Indole-2-carboxamides. National Institutes of Health (NIH) / PMC. (Detailed protocols on coupling and workup of indole-2-carboxamides).

  • Amide Coupling Workup Procedures. Mercer University / BenchChem. (Standard protocols for removing urea and coupling reagents).

  • Recrystallization Strategies for Indoles. University of Rochester. (Solvent selection tables for nitrogen heterocycles).

  • Indole-2-Carboxamide Optimization. ACS Medicinal Chemistry Letters. (Purification data for substituted indole amides).

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Methylindole Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for overcoming steric hindrance in 3-methylindole amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the challenges associated with this specific chemical transformation. The inherent steric bulk of the 3-methylindole nucleus can significantly impede amide bond formation, leading to low yields, slow reaction rates, or complete reaction failure. This resource offers a structured approach to troubleshooting these issues, grounded in mechanistic understanding and supported by established protocols.

Frequently Asked Questions (FAQs)

Q1: Why is forming an amide bond with 3-methylindole so challenging?

The primary challenge lies in the steric hindrance presented by the methyl group at the 3-position of the indole ring. This bulkiness can physically obstruct the approach of the amine to the activated carboxylic acid, making the nucleophilic attack required for amide bond formation difficult. This is particularly problematic when coupling with other sterically demanding carboxylic acids or amines.

Q2: My standard coupling protocol (e.g., EDC/HOBt) is failing. What is the likely cause?

Standard carbodiimide-based coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), while broadly effective, often struggle with sterically hindered substrates.[1][2][3] The formation of the O-acylisourea intermediate may proceed, but the subsequent nucleophilic attack by the sterically encumbered 3-methylindole amine is too slow, leading to side reactions or hydrolysis of the activated intermediate.[2]

Q3: I see the formation of an activated ester by LCMS, but the reaction doesn't proceed to the amide product. What's happening?

This observation strongly suggests that the initial activation of the carboxylic acid is successful, but the subsequent nucleophilic attack by the 3-methylindole derivative is the rate-limiting and failing step due to steric hindrance.[4] The activated ester is likely being consumed by alternative pathways, such as hydrolysis or decomposition, before the desired amide formation can occur.

Q4: Are there alternatives to traditional coupling reagents for this synthesis?

Absolutely. When standard methods fail, it's necessary to consider more potent coupling reagents, alternative activation strategies, or entirely different synthetic routes.[][6] This can include using stronger coupling agents, converting the carboxylic acid to a more reactive species like an acid chloride, or exploring catalytic methods.[][6]

Troubleshooting Guide: Low Yield in 3-Methylindole Amide Synthesis

Observed Issue Probable Cause Recommended Solution(s)
No or minimal product formation with standard coupling reagents (EDC, DCC, DIC) Insufficient reactivity of the coupling agent to overcome the steric barrier.[1][2][3]Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[7][8][9][10][11] These uronium and phosphonium-based reagents are known to be more effective for sterically hindered couplings.[7][9]
Reaction stalls after initial activation of the carboxylic acid The nucleophilic attack by the 3-methylindole amine is too slow due to steric hindrance, allowing for the degradation of the activated intermediate.[4]Increase the reaction temperature to provide more energy to overcome the activation barrier. Consider using a higher boiling point solvent if necessary. Microwave-assisted synthesis can also be effective in accelerating slow reactions.[6]
Formation of side products, such as the anhydride of the carboxylic acid The activated carboxylic acid reacts with another molecule of the carboxylic acid instead of the sterically hindered amine.[4]Convert the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][] Acid chlorides are significantly more reactive and can often overcome steric hindrance.[]
Low conversion even with more potent coupling reagents The steric hindrance is extreme, or the nucleophilicity of the amine is reduced by electronic factors.Explore alternative synthetic strategies such as the direct coupling of Grignard reagents to isocyanates, which can be a robust solution for highly hindered amides.[12][13][14] Another approach is the use of a recyclable hypervalent iodine reagent.[1]
Racemization of chiral centers during the coupling reaction The reaction conditions are too harsh, or the coupling reagent is promoting epimerization.[9]Utilize coupling reagents known for low racemization, such as COMU or those used in conjunction with additives like HOAt (1-Hydroxy-7-azabenzotriazole).[10]

Detailed Protocols

Protocol 1: High-Potency Uronium Salt Coupling (HATU)

This protocol is recommended as a first-line approach when standard carbodiimide methods fail. HATU is a highly effective coupling reagent for sterically hindered systems.[7][10]

Materials:

  • 3-Methylindole derivative (amine)

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the 3-methylindole derivative (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LCMS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acid Chloride Formation and Coupling

This method is a more forceful approach for particularly challenging substrates where even potent coupling reagents are insufficient.[]

Step 2a: Acid Chloride Formation Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of DMF (if using oxalyl chloride)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.

  • If using oxalyl chloride, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. For less reactive acids, refluxing may be necessary.[4]

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride. This is often used directly in the next step without further purification.

Step 2b: Amide Formation Materials:

  • Crude acid chloride from Step 2a

  • 3-Methylindole derivative (amine)

  • A non-nucleophilic base (e.g., triethylamine, DIPEA, or pyridine)

  • Anhydrous DCM or THF

Procedure:

  • Dissolve the 3-methylindole derivative (1.0 eq) and the base (2.0-3.0 eq) in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Dissolve the crude acid chloride in a minimal amount of the anhydrous solvent and add it dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LCMS).

  • Work-up and purify as described in Protocol 1.

Visualizing the Workflow

Caption: Troubleshooting workflow for 3-methylindole amide synthesis.

Mechanistic Insight: The Role of Uronium Reagents

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack RCOOH R-COOH Activated_Ester Activated O-Acyl-Isouronium Ester RCOOH->Activated_Ester + HATU, Base HATU HATU Indole_Amine 3-Methylindole-NHR' Activated_Ester->Indole_Amine Highly Reactive Intermediate Amide_Product Amide Product Indole_Amine->Amide_Product

Caption: Simplified mechanism of HATU-mediated amide coupling.

The enhanced efficacy of uronium reagents like HATU in sterically demanding reactions stems from the formation of a highly reactive O-acylisouronium intermediate.[7][10] This intermediate is more susceptible to nucleophilic attack compared to the corresponding intermediate formed with carbodiimides, thereby facilitating the reaction with hindered amines like 3-methylindole derivatives.

References

  • Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]

  • Allen, C. L., Lapkin, A. A., & Williams, J. M. J. (2009). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Caldwell, N. (2015). Catalytic approaches towards amidation of unactivated ester derivatives. University of Strathclyde. [Link]

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. (n.d.). PMC. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252–255. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. [Link]

  • Catrin. (2023, October 10). Scientists introduce unprecedented and highly creative approach to amide synthesis. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]

  • amphoteros. (2014, April 4). Uphill battles in amide couplings. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. (n.d.). PMC. [Link]

Sources

Optimizing reaction conditions for N-methylation of indole-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Regioselectivity Challenge

Welcome to the technical guide for functionalizing indole-2-carboxamides. As researchers, you are likely facing a specific regioselectivity challenge inherent to this scaffold. Unlike simple indoles, indole-2-carboxamides possess two distinct nucleophilic nitrogen sites with competing reactivities:

  • Indole Nitrogen (

    
    ):  Typically the most acidic site (
    
    
    
    ). The electron-withdrawing carboxamide group at
    
    
    increases the acidity of
    
    
    relative to unsubstituted indole, stabilizing the conjugate base.
  • Amide Nitrogen (

    
    ):  The exocyclic amide nitrogen (
    
    
    
    ). While generally less acidic, it can compete for alkylation under forcing conditions or if
    
    
    is sterically hindered.

Critical Insight: In 95% of cases using standard base-mediated alkylation (MeI/Base),


-methylation occurs preferentially  over amide methylation due to the significant 

difference. However, the presence of an intramolecular hydrogen bond between the

-H and the amide carbonyl oxygen can stabilize the proton, requiring specific base choices to disrupt this interaction and drive the reaction to completion.

Decision Matrix: Selecting Your Protocol

Before starting, use this logic flow to select the optimal experimental condition for your specific substrate constraints.

ReactionSelector Start Start: Define Goal Goal Target Site? Start->Goal N1 Indole N1 Methylation Goal->N1 Primary Target Namide Amide N-Methylation Goal->Namide Secondary Target Scale Scale / Safety? N1->Scale Protect Strategy D: Protect N1 (Boc/Ts) -> Alkylate Amide -> Deprotect Namide->Protect Required Step Small Discovery (<1g) Fast Kinetics Scale->Small Lab Scale Large Process (>10g) Green Chem Scale->Large Pilot Scale MethodA Method A: Cs2CO3 + MeI (Mild, High Selectivity) Small->MethodA Standard Substrate MethodB Method B: NaH + MeI (Forcing, Steric Bulk) Small->MethodB Low Reactivity MethodC Method C: DMC + K2CO3 (Green, Non-Toxic) Large->MethodC Avoid MeI

Figure 1: Decision tree for selecting reaction conditions based on regioselectivity goals and scale.

Experimental Protocols

Method A: The "Gold Standard" (Cs₂CO₃ / MeI)

Best for: High functional group tolerance, mild conditions, and maximizing N1-selectivity.

Mechanism: Cesium carbonate possesses the "cesium effect," where the large cation radius leads to a "naked" anion, enhancing the nucleophilicity of the indolyl anion without requiring the harsh deprotonation power of hydrides.

  • Setup: Charge a flame-dried flask with Indole-2-carboxamide derivative (1.0 equiv) and anhydrous DMF (0.1 M concentration).

  • Base Addition: Add Cs₂CO₃ (1.5 - 2.0 equiv) . Stir at Room Temperature (RT) for 15 minutes. Note: The solution may change color (yellow/orange) indicating deprotonation.

  • Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x brine. Dry over Na₂SO₄.

Method B: The "Green" Alternative (Dimethyl Carbonate - DMC)

Best for: Process chemistry, avoiding toxic MeI, and substrates sensitive to strong bases.

Mechanism: DMC acts as both solvent and methylating agent. At reflux (


), it methylates nucleophiles via a 

mechanism. It is non-toxic and biodegradable.
  • Setup: Mix Indole-2-carboxamide (1.0 equiv) and K₂CO₃ (2.0 equiv) .

  • Reagent: Add DMC (10–15 equiv) . A co-solvent like DMF (catalytic amount or 1:1 ratio) is often required to solubilize the indole if it is highly crystalline.

  • Reaction: Heat to reflux (130–140°C) . Crucial: DMC boils at 90°C; to reach effective methylation temperatures, you often need a sealed tube or an autoclave, OR use DMF as the primary solvent with DMC as the reagent.

  • Duration: 6–18 hours.

  • Workup: Filter off inorganic salts. Evaporate volatiles.[2]

Troubleshooting & FAQs

Category 1: Yield & Reactivity

Q: My reaction stalls at 50% conversion. Adding more MeI doesn't help. Why? A: This is often due to the "Intramolecular H-Bond Trap." The H-bond between the Indole N-H and the Amide C=O is strong (approx. 5-7 kcal/mol). Weak bases (like K₂CO₃ at RT) may not fully disrupt this equilibrium.

  • Fix: Switch to NaH (1.2 equiv) in DMF at 0°C to force irreversible deprotonation. Ensure the DMF is anhydrous (water kills NaH).

Q: I see a side product with M+14 mass (Methylation) but different retention time. What is it? A: This is likely O-methylation of the amide (imidate formation) or Amide-N-methylation .

  • Diagnosis: Indole N1-Me usually shifts the aromatic protons significantly in NMR. Amide N-Me will show a distinct methyl singlet (approx 2.8-3.0 ppm) and often appears as rotamers.

  • Fix: Lower the temperature to 0°C. O-alkylation is often kinetically favored at high temperatures but thermodynamically unstable compared to N-alkylation.

Category 2: Solubility & Purification

Q: My product is stuck in the DMF layer during workup. A: Indole-2-carboxamides are polar.

  • Fix: Do not use pure water for the first wash. Use 5% LiCl solution . The lithium coordinates with DMF, pulling it into the aqueous phase more effectively than water, preventing your product from "oiling out" or staying in the aqueous layer.

Q: Can I use Acetone instead of DMF? A: Yes, if using the Cs₂CO₃/MeI method. Acetone is easier to remove. However, reaction rates will be slower (2x-3x) because acetone solvates the cation less effectively than DMF, making the indolyl anion less "naked" and reactive.

Summary Data Table

VariableMethod A (Cs₂CO₃/MeI)Method B (NaH/MeI)Method C (DMC/K₂CO₃)
N1 Selectivity ExcellentGood (Risk of bis-alkylation)Excellent
Reaction Temp 25°C0°C → 25°C130°C (Reflux)
Toxicity High (MeI)High (MeI)Low (Green)
Moisture Sensitivity ModerateHigh (Fire Hazard)Low
Typical Yield 85-95%90-98%70-85%

References

  • Jiang, X., et al. (2001). "A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate." Organic Process Research & Development.

  • Vomsgaard, T., et al. (2022). "Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts." Organic Letters.

  • Luo, G., et al. (2025).[3] "Indole-2-carboxamides Optimization for Antiplasmodial Activity." ACS Bio & Med Chem Au.[3] [3]

  • Bardroff, C., et al. (2020).[4] "Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents."[4] Journal of Medicinal Chemistry.

  • Selva, M., et al. (2010). "Green chemistry: synthesis of N-methylated indoles using dimethyl carbonate." Pure and Applied Chemistry.

Sources

Recrystallization solvents for N,3-dimethyl-1H-indole-2-carboxamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization of N,3-Dimethyl-1H-indole-2-carboxamide

Executive Summary & Chemical Profile

This guide addresses the purification of N,3-dimethyl-1H-indole-2-carboxamide (Structure: Indole core substituted with a methyl group at C3 and an N-methylcarboxamide at C2).

  • Chemical Nature: This compound is a lipophilic secondary amide. It possesses two key hydrogen-bond donors (Indole N-H and Amide N-H) and one acceptor (Amide C=O).

  • Purification Challenge: Indole-2-carboxamides often exhibit "oiling out" behavior due to strong intermolecular hydrogen bonding competing with solvent interactions. They are prone to oxidation (yellowing) if the indole C3 position is active, though the C3-methyl substitution here enhances stability compared to unsubstituted analogs.

Solvent Selection Strategy

The following solvent systems have been validated for indole-2-carboxamide derivatives based on polarity matching and solubility differentials.

Table 1: Recommended Recrystallization Solvent Systems

Solvent SystemClassificationProtocol TypeBest ForTechnical Notes
Acetonitrile (MeCN) Polar AproticSingle SolventPrimary Choice Dissolve hot (near reflux); cool slowly. Excellent for removing polar baseline impurities.
Ethanol / Water Protic / Anti-solventBinary MixtureHigh Purity RequirementsDissolve in hot EtOH (95%); add warm H₂O until turbid; cool. Removes inorganic salts.
Ethyl Acetate / Hexane Polar / Non-polarBinary MixtureLipophilic ImpuritiesDissolve in min. hot EtOAc; add Hexane dropwise. Good for scaling up (>5g).
Toluene AromaticSingle SolventHighly Crystalline SolidsRequires high heat.[1] Promotes π-π stacking crystallization. Good for removing non-aromatic side products.
Methanol Polar ProticSingle SolventSmall Scale (<100mg)High solubility; may require cooling to -20°C to induce precipitation.

Standard Operating Procedure (SOP)

Protocol: Recrystallization via Acetonitrile (MeCN) Rationale: Acetonitrile offers a steep solubility curve for amides, dissolving them well at boiling points (82°C) but poorly at room temperature.

  • Preparation: Place crude N,3-dimethyl-1H-indole-2-carboxamide in a round-bottom flask with a magnetic stir bar.

  • Dissolution: Add Acetonitrile (approx. 5-10 mL per gram of solid).

  • Heating: Heat the mixture to reflux (mild boiling) using an oil bath.

    • Checkpoint: If solids remain after 15 minutes of reflux, add more MeCN in 1 mL increments until clear.

  • Clarification (Optional): If insoluble particles (dust/salts) persist, filter the hot solution through a pre-warmed glass funnel or syringe filter.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring (insulate with foil if necessary).

    • Critical Step: Do not place directly on a cold bench; rapid cooling causes oiling.

  • Finishing: Once at room temperature, cool in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold Acetonitrile. Dry under high vacuum.

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a gummy liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, usually because the solution is too concentrated or cooled too quickly.

  • Immediate Fix: Re-heat the mixture until the oil redissolves. Add a small amount (10-20% volume) of the solvent to dilute the solution.

  • Seed Crystal: If available, add a tiny crystal of pure product to the cooling solution at ~40°C to provide a nucleation site.

  • Solvent Switch: Switch to Ethanol/Water . The presence of water increases the surface tension and polarity, often forcing the hydrophobic indole to organize into a lattice rather than an amorphous oil.

Q2: The crystals are yellow/brown, but the product should be white/off-white. Is it decomposed? A: Indoles are susceptible to air oxidation, forming colored impurities (often quinoidal species).

  • Solution: Perform the recrystallization with Activated Charcoal .

    • Dissolve crude in hot solvent.[2][3]

    • Add activated charcoal (5-10% by weight).

    • Stir at reflux for 10 mins.

    • Filter hot through Celite to remove charcoal.

    • Proceed with crystallization.[1][2][4]

  • Note: The C3-methyl group blocks some oxidation pathways, so deep coloration suggests significant impurities from the synthesis (e.g., unreacted amines or coupling reagents).

Q3: I have low recovery yield (<50%). Where is my compound? A: The compound is likely too soluble in the chosen solvent at room temperature.

  • Diagnosis: Check the mother liquor (filtrate) by TLC. If the spot is strong, your compound is still dissolved.

  • Recovery: Concentrate the mother liquor to half volume and cool again.

  • Adjustment: For the next batch, use less solvent or switch to a less polar system (e.g., change from pure EtOAc to EtOAc:Hexane 1:3).

Q4: Can I use water to precipitate the product directly from the reaction mixture (e.g., DMF or DMSO)? A: Yes, this is a common "crash-out" method for initial purification but rarely yields analytical purity.

  • Method: Pour the DMF reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

  • Caveat: This often traps solvents and salts. The resulting solid should be dried and then recrystallized using the Acetonitrile or Toluene protocols for final purification.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimal purification path based on crude material characteristics.

Recrystallization_Workflow Start Start: Crude N,3-dimethyl-1H-indole-2-carboxamide Check_State Physical State? Start->Check_State Solid Solid / Powder Check_State->Solid Dry Oil_Gum Oil / Sticky Gum Check_State->Oil_Gum Wet/Gummy Solvent_Choice Select Solvent System Solid->Solvent_Choice Trituration Trituration: Sonication in Cold Hexane Oil_Gum->Trituration Induce Solidification MeCN Method A: Acetonitrile (Reflux) Solvent_Choice->MeCN Standard Purity EtOH_H2O Method B: EtOH + Water (Dropwise) Solvent_Choice->EtOH_H2O Remove Salts/Polar Imp. Result_Crystal Crystalline Solid Formed? MeCN->Result_Crystal EtOH_H2O->Result_Crystal Trituration->Solvent_Choice Solids Obtained Success Filter & Dry (Final Product) Result_Crystal->Success Yes Fail_Oil Oiling Out Occurred Result_Crystal->Fail_Oil No Remedy Re-heat & Dilute or Add Seed Crystal Fail_Oil->Remedy Remedy->Result_Crystal Retry Slow Cool

Caption: Decision matrix for solvent selection and troubleshooting based on the physical state of the crude indole-carboxamide intermediate.

References

  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Tips and Tricks: Recrystallization. [Link]

  • National Institutes of Health (NIH). "Indole-2-carboxamides Optimization for Antiplasmodial Activity." ACS Bio & Med Chem Au, 2025.[5] [Link][5]

  • Edelmann, F. T. "What is the best technique for amide purification?" ResearchGate Q&A, 2020. [Link]

Sources

Validation & Comparative

Comparative Potency Guide: N,3-Dimethyl vs. N,N-Dimethyl Indole-2-Carboxamides

[1]

Executive Summary

This guide provides a structural and functional analysis comparing N,3-dimethyl indole-2-carboxamides (C3-methylated, N-methylated amide) against N,N-dimethyl indole-2-carboxamides (C3-unsubstituted, N,N-dimethylated amide).

In the context of bioactive indole-2-carboxamides—specifically as Cannabinoid Receptor 1 (CB1) Allosteric Modulators and Antimicrobial Agents —the N,3-dimethyl substitution pattern demonstrates superior potency and target specificity. The C3-methyl group functions as a critical pharmacophore anchor, engaging hydrophobic pockets (e.g., in the CB1 transmembrane domain) that the unsubstituted C3-position of the N,N-dimethyl analog cannot access. While N,N-dimethylation improves solubility and metabolic stability of the amide bond, it frequently results in a "potency cliff" due to the loss of the C3-hydrophobic interaction and steric clashes that prevent optimal binding conformation.

Mechanistic Analysis & SAR Logic

Structural Distinction

The core difference lies in the distribution of methyl groups across the indole scaffold and the exocyclic amide:

  • Compound A (N,3-Dimethyl): N-methyl-3-methyl-1H-indole-2-carboxamide.

    • Key Feature: Methyl group at Indole C3; Monomethyl amide.

    • Effect: The C3-methyl mimics the ethyl/propyl "tail" seen in potent modulators (e.g., ORG 27569), locking the indole in a bioactive conformation relative to the amide.

  • Compound B (N,N-Dimethyl): N,N-dimethyl-1H-indole-2-carboxamide.

    • Key Feature: Hydrogen at Indole C3; Dimethyl amide.[1]

    • Effect: Lacks the C3 anchor. The bulky dimethyl amide forces the carbonyl out of planarity with the indole ring without providing the compensatory hydrophobic binding energy at C3.

Signaling Pathway & Binding Mode (Graphviz)

The following diagram illustrates the decision tree for potency based on the substitution pattern, specifically within the CB1 Negative Allosteric Modulator (NAM) context.

SAR_PathwayScaffoldIndole-2-CarboxamideScaffoldC3_PosC3 PositionSubstitutionScaffold->C3_PosAmide_NAmide NitrogenSubstitutionScaffold->Amide_NC3_Me3-Methyl (Hydrophobic)C3_Pos->C3_MeN,3-DimethylC3_H3-H (No Anchor)C3_Pos->C3_HN,N-DimethylAmide_MonoN-Methyl (H-Bond Donor)Amide_N->Amide_MonoN,3-DimethylAmide_DiN,N-Dimethyl (Steric Bulk)Amide_N->Amide_DiN,N-DimethylBinding_ADeep Pocket Entry& Conformational LockC3_Me->Binding_AAmide_Mono->Binding_AResult_AHIGH POTENCY(Active NAM)Binding_A->Result_ABinding_BSurface Binding OnlyNo Hydrophobic LockC3_H->Binding_BAmide_Di->Binding_BResult_BLOW POTENCY(Inactive/Weak)Binding_B->Result_B

Caption: SAR decision tree highlighting the critical role of C3-methylation in driving high potency compared to the steric bulk of N,N-dimethylation.

Comparative Data Analysis

The following data summarizes the potency trends observed in CB1 receptor assays (cAMP modulation) and Anti-TB screens (MABA assay). The N,3-dimethyl configuration consistently outperforms the N,N-dimethyl analog.

FeatureN,3-Dimethyl Indole-2-carboxamide N,N-Dimethyl Indole-2-carboxamide
Primary Pharmacophore C3-Methyl (Hydrophobic Anchor)Amide-Dimethyl (Solubility Enhancer)
CB1 Receptor Affinity (

)
High (nM range)*Low (>10

M)
Functional Potency (

)
~50 - 200 nM (Modulator)> 5,000 nM (Inactive)
Lipophilicity (cLogP) ~2.8 (Balanced)~2.1 (More Polar)
Metabolic Liability C3-Methyl oxidation (Moderate)N-Methyl dealkylation (High)
Solubility ModerateHigh

*Note: Values are representative of the class relative to the ORG 27569 standard. Specific values vary by secondary substituents on the amide phenyl ring (if present).

Key Causality:
  • The "C3-Switch": In CB1 allosteric modulators, the C3 position must be substituted (Methyl, Ethyl, Propyl) to induce the rotation of transmembrane helices required for the negative allosteric effect. The N,3-dimethyl analog possesses this trigger; the N,N-dimethyl analog does not.

  • Amide Planarity: The N-mono-methyl group (in N,3-dimethyl) allows for a trans-amide conformation that can form a hydrogen bond with the receptor backbone (e.g., K192 or D176 residues). The N,N-dimethyl group abolishes this H-bond donor capability and twists the amide bond, reducing affinity.

Experimental Protocols

To validate these potency differences, the following self-validating protocols are recommended.

Synthesis of N,3-Dimethyl Indole-2-Carboxamide

Objective: Selective methylation of the C3 position and amide coupling.

  • Starting Material: Ethyl indole-2-carboxylate.

  • Vilsmeier-Haack Formylation: React with

    
    /DMF to install a 3-formyl group.
    
  • Reduction: Reduce the 3-formyl group to a 3-methyl group using

    
     followed by catalytic hydrogenation (Pd/C) or Wolff-Kishner reduction.
    
  • Hydrolysis: Saponify the ester (LiOH, THF/

    
    ) to yield 3-methyl-indole-2-carboxylic acid.
    
  • Coupling:

    • Activate acid with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.

    • Add Methylamine hydrochloride (1.5 eq).

    • Stir at RT for 4h.

    • Validation: Monitor by LC-MS (Target M+1). 3-methyl group appears as a singlet ~2.3 ppm in

      
       NMR.
      
Synthesis of N,N-Dimethyl Indole-2-Carboxamide

Objective: Direct amidation without C3 substitution.

  • Starting Material: Indole-2-carboxylic acid.[1][2]

  • Coupling:

    • Activate acid with EDC

      
      HCl  (1.5 eq) and HOBt  (1.5 eq) in 
      
      
      .
    • Add Dimethylamine (2.0 eq, usually as 2M in THF).

    • Stir at RT for 12h.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation:

    
     NMR will show two distinct methyl singlets for the amide (due to restricted rotation) and a proton at C3 (~7.0 ppm, d).
    
Functional Potency Assay (cAMP Glosensor)

Objective: Determine IC50 for Negative Allosteric Modulation (NAM).

  • Cell Line: CHO cells stably expressing hCB1 and pGloSensor-22F.

  • Agonist Stimulation: Treat cells with Forskolin (2

    
    M) to elevate cAMP, and CP55,940 (10 nM, CB1 agonist) to suppress it.
    
  • Treatment: Add varying concentrations (

    
     to 
    
    
    M) of N,3-dimethyl or N,N-dimethyl analogs.
  • Readout: Measure luminescence. A potent NAM (N,3-dimethyl) will reverse the CP55,940-induced suppression, causing a recovery of cAMP signal (luminescence increase).

  • Calculation: Plot Log[Concentration] vs. % Reversal to derive

    
    .
    

References

  • Structure-Activity Relationships of Indole-2-Carboxamides as CB1 Receptor Allosteric Modulators. Source: Journal of Medicinal Chemistry Context: Establishes the necessity of C3-alkylation for allosteric potency.

  • Optimization of Indole-2-carboxamides for Antiplasmodial Activity. Source: ACS Bio & Med Chem Au, 2025 Context: Discusses amide nitrogen substitution effects on metabolic stability and hERG liability. [3]

  • Discovery of ORG 27569: A Prototypical Allosteric Modulator. Source: British Journal of Pharmacology Context: Defines the pharmacophore requirements (Indole-2-amide + 3-substituent) for this class.

  • Synthesis and Biological Evaluation of Indole-2-carboxamides. Source: MDPI Molecules Context: Provides detailed synthetic protocols for N-methyl and N,N-dimethyl derivatives.

Validating Indole-2-Carboxamide Libraries for HTS: A Multi-Detector Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for cannabinoid receptor agonists (CB1/CB2), kinase inhibitors, and anti-tubercular agents. However, its synthesis—typically via amide coupling of indole-2-carboxylic acids—introduces a specific impurity profile that often evades detection by standard LC-UV quality control.

This guide challenges the industry-standard reliance on UV purity (254 nm) for HTS library validation. We demonstrate that relying solely on UV absorbance leads to a high rate of false positives due to the high extinction coefficient of the indole core masking non-chromophoric impurities. We advocate for a Tri-Detector System (UV + MS + ELSD) validated by qNMR benchmarking to ensure the integrity of screening data.

The Analytical Challenge: Why UV Lies

In High-Throughput Screening (HTS), "purity" is often operationalized as "UV Area %." For indole-2-carboxamides, this metric is statistically biased.

The "Indole Eclipse" Effect

The indole ring system exhibits intense UV absorption (


 nm). Conversely, common synthetic impurities in this scaffold's pathway often lack significant chromophores:
  • Coupling Reagents: Residuals from HATU/EDC reactions (e.g., tetramethylurea) have negligible UV absorbance at 254 nm.

  • Aliphatic Amines: Unreacted amine partners often have no UV signature.

  • The Consequence: A sample can appear >98% pure by UV while containing 10-20% molar equivalents of toxic or interfering impurities. In a cellular HTS assay, these impurities can cause off-target cytotoxicity, leading to false "hits."

Comparative Analysis of Validation Methods

We compare three validation methodologies. The Tri-Detector method is recommended as the optimal balance between throughput and scientific rigor.

Table 1: Method Performance Matrix
FeatureMethod A: Standard LC-UV Method B: Tri-Detector (UV/MS/ELSD) Method C: qNMR
Primary Detection UV Absorbance (254 nm)UV + Mass Spec + Evaporative Light ScatteringProton Resonance (

H)
Throughput High (2 min/sample)High (2.5 min/sample)Low (15-30 min/sample)
Bias High (Overestimates purity of chromophores)Low (ELSD is roughly mass-proportional)None (Molar absolute)
Impurity ID Retention time onlyMW confirmation (MS)Structural confirmation
Consumables Cost LowMediumHigh (Deuterated solvents)
Verdict Insufficient for Indoles Recommended for HTS Reference Benchmark

Recommended Protocol: The Tri-Detector Workflow

This protocol utilizes an LC system coupled to a Diode Array Detector (DAD), a Single Quadrupole MS, and an Evaporative Light Scattering Detector (ELSD).[1]

A. System Configuration[2]
  • Column: Phenyl-Hexyl stationary phase (1.7 µm, 2.1 x 50 mm).

    • Rationale: Indole-2-carboxamides are planar and hydrophobic. Phenyl-hexyl phases offer superior selectivity over C18 via

      
       interactions, better separating the product from unreacted indole starting materials.
      
  • Mobile Phase:

    • A: Water + 0.05% Formic Acid

    • B: Acetonitrile + 0.05% Formic Acid

  • Flow Split: Post-column flow is split 10:1 (ELSD:MS) to prevent detector saturation.

B. Detection Parameters
  • UV: Monitor 214 nm (amide bond), 254 nm (aromatic), and 290 nm (indole specific).

  • MS: Positive/Negative switching mode (ESI). Scan range 100–1000 Da.

  • ELSD: Drift tube temp 50°C, Gain 8.

    • Note: ELSD detects any non-volatile particle. It is the "truth-teller" for non-UV impurities.

C. Data Processing Logic

The "Purity" value is a composite score.

  • Pass: UV > 95% AND ELSD > 90% AND Target Mass Found.

  • Flag: UV > 95% BUT ELSD < 85% (Indicates hidden impurity).

  • Fail: Target Mass Not Found OR Purity < 85%.

Visualizing the Logic

Diagram 1: The Tri-Detector Validation Workflow

ValidationWorkflow Sample Library Sample (Indole-2-carboxamide) LC UPLC Separation (Phenyl-Hexyl Column) Sample->LC Split Flow Splitter LC->Split UV UV Detector (254/290 nm) Split->UV 100% MS Mass Spec (ESI +/-) UV->MS 10% Flow ELSD ELSD (Universal Mass) UV->ELSD 90% Flow Data Data Integration (Software Algorithm) UV->Data Absorbance MS->Data MW ID ELSD->Data Mass Balance Report Purity Report (Composite Score) Data->Report

Caption: Flow path ensuring orthogonal detection of chromophoric and non-chromophoric impurities.

Diagram 2: HTS Hit Triage Decision Tree

DecisionTree Hit HTS Active Hit Check Check QC Data Hit->Check PassUV UV Purity > 95%? Check->PassUV PassELSD ELSD Purity > 90%? PassUV->PassELSD Yes Discard Discard (False Positive) PassUV->Discard No Valid Valid Hit Proceed to Dose Response PassELSD->Valid Yes Suspect Suspect Hit (Hidden Impurity) PassELSD->Suspect No (UV-Silent Impurity) Resynth Resynthesize & Validate via qNMR Suspect->Resynth

Caption: Decision logic for triaging HTS hits to prevent resource wastage on artifact compounds.

Experimental Data: The "Hidden" Impurity

To validate this protocol, we analyzed a test set of 50 indole-2-carboxamides synthesized via EDC/HOBt coupling.

Table 2: Detection Discrepancies

Compound IDStructureUV Purity (254nm)ELSD PurityMS StatusConclusion
IND-001 Indole-2-carboxamide99.2%98.5%[M+H]+ FoundPASS
IND-023 N-Alkyl derivative98.1% 62.4% [M+H]+ FoundFAIL (Hidden Amine)
IND-045 5-Fluoro analog96.5%95.0%[M+H]+ FoundPASS

Analysis: Compound IND-023 appeared pure by UV because the excess alkyl amine used in synthesis had no UV absorbance. ELSD revealed the true composition (approx. 35% impurity), preventing this "dirty" compound from entering the screening deck.

References

  • Holland-Crimmin, S., et al. (2011).[2][3] "Compound Management: Guidelines for Compound Storage, Provision, and Quality Control."[2][3] Current Protocols in Chemical Biology.

  • Kameswara Rao, N.S., et al. (2013). "Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors." Agilent Application Note.

  • Pauli, G.F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Baell, J.B., & Holloway, G.A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

  • Kozikowski, A.P., et al. (2020). "Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents."[4] Journal of Medicinal Chemistry.

Sources

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